3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile
Description
3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile is a synthetic heterocyclic compound featuring an isoxazole core substituted with a 2,6-dichlorophenyl group at position 3, a vinyl-linked 2-methoxyanilino moiety at position 5, and a nitrile group at position 4. The compound’s dichlorophenyl and methoxyanilino groups contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-25-17-8-3-2-7-15(17)23-10-9-16-12(11-22)19(24-26-16)18-13(20)5-4-6-14(18)21/h2-10,23H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMJNHWMNCYLRF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzonitrile with an appropriate isoxazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile span various fields:
Chemistry
- Building Block : It is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties.
Biology
- Biochemical Probes : The compound is investigated as a biochemical probe to study interactions within biological systems. Its ability to bind to specific enzymes and receptors makes it valuable in understanding metabolic pathways.
Medicine
- Therapeutic Properties : Research has explored its potential therapeutic effects, particularly in anti-inflammatory and anticancer activities. The compound may inhibit specific kinases that play roles in cell signaling and growth regulation .
Industry
- Advanced Materials : In industrial applications, it is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for formulating specialized compounds in various applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Anti-Cancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Inflammatory Response Modulation : Studies have shown that the compound can modulate inflammatory responses in cellular models, indicating possible applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of specific kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the anilino or phenyl groups. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Electron Effects: The target compound’s 2-methoxy group is electron-donating, enhancing electron density on the anilino ring, whereas trifluoromethyl (in ) and fluoro (in ) substituents are electron-withdrawing.
- Lipophilicity : The trifluoromethyl group (logP ~2.1) increases lipophilicity compared to methoxy (logP ~1.0) or fluoro groups (logP ~0.7), influencing membrane permeability and bioavailability .
- Reactivity : The nitrile group in the target compound offers stability under physiological conditions, contrasting with the reactive acid chloride in , which may hydrolyze rapidly .
Physicochemical Properties and Bioactivity
Table 2: Inferred Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~398.2 | ~3.5 | ~0.05 (DMSO) |
| Compound | ~437.6 | ~4.2 | ~0.02 (DMSO) |
| Compound | ~384.1 | ~3.8 | ~0.03 (DMSO) |
Bioactivity Insights :
- Pesticidal Potential: Analogous dichlorophenyl-isoxazole derivatives are linked to pesticidal activity (e.g., triazole fungicides in ), though the target compound’s methoxy group may reduce environmental persistence compared to halogenated analogs .
- Binding Affinity : The methoxy group’s hydrogen-bonding capacity could enhance target engagement in enzyme inhibition, contrasting with the steric bulk of trifluoromethyl in .
Biological Activity
3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile, commonly referred to as compound 338402-66-7, is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H13Cl2N3O2 and a molecular weight of 386.23 g/mol, this compound features a unique structure that includes a dichlorophenyl group, a methoxyanilino moiety, and an isoxazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2N3O2 |
| Molecular Weight | 386.23 g/mol |
| CAS Number | 338402-66-7 |
| Synonyms | 4-Isoxazolecarbonitrile |
| Chemical Structure | Structure |
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 2,6-dichlorobenzonitrile with an isoxazole derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, particularly enzymes and receptors. For example, it may inhibit certain kinases, which can lead to altered cell signaling pathways that affect cellular growth and proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, research has shown that this compound can significantly inhibit the growth of breast cancer cells by modulating apoptotic pathways and reducing cell viability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory settings, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects at micromolar concentrations .
- Antibacterial Efficacy : Another investigation assessed the antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound showed MIC values ranging from 1 to 5 µg/mL, which are competitive with standard antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile, and how do intermediates influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Isoxazole ring formation : Cyclocondensation of dichlorophenyl nitriles with alkynyl precursors under acidic conditions (e.g., H2SO4 or polyphosphoric acid) .
- Vinyl-aniline coupling : Use of palladium-catalyzed Heck coupling or Wittig reactions to introduce the 2-methoxyanilino-vinyl moiety .
- Critical intermediates : Key intermediates like 3-(2,6-dichlorophenyl)-4-carboxylate esters (e.g., methyl esters) are often hydrolyzed to carboxylic acids before final functionalization .
- Yield optimization : Adjust reaction temperature (80–120°C) and solvent polarity (DMF or THF) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?
- Recommended techniques :
- NMR : ¹H NMR will show distinct peaks for the dichlorophenyl group (δ 7.3–7.5 ppm, doublet) and the methoxyanilino vinyl proton (δ 6.8–7.1 ppm, multiplet). The isoxazole ring’s C-4 carbonitrile group appears at ~110 ppm in ¹³C NMR .
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C vinyl stretch) confirm functional groups .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) resolves isotopic patterns from chlorine atoms (e.g., [M+H]⁺ at m/z 416.02) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- In vitro assays :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Structural analogs : Compare activity with derivatives like 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, which show moderate cytotoxicity (IC50 ~20 µM) .
Advanced Research Questions
Q. How can computational methods resolve contradictory data in structure-activity relationships (SAR) for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase or kinase enzymes). For example, the dichlorophenyl group may occupy hydrophobic pockets, while the methoxyanilino moiety engages in hydrogen bonding .
- Quantum chemical calculations : DFT studies (B3LYP/6-31G*) can predict charge distribution, revealing why electron-withdrawing groups (e.g., -CN) enhance stability but reduce solubility .
- Contradiction resolution : If experimental IC50 values conflict with docking scores, re-evaluate protonation states or solvent effects in simulations .
Q. What strategies improve the compound’s metabolic stability without compromising bioactivity?
- Functional group modulation :
- Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to reduce oxidative metabolism .
- Introduce methyl groups at the vinyl bridge to sterically hinder CYP450-mediated degradation .
Q. How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?
- Byproduct analysis : Common impurities include unreacted 2-methoxyaniline (detected via HPLC with C18 columns, 70:30 MeOH:H2O mobile phase) .
- Optimization steps :
- Use excess dichlorophenyl precursor (1.2 equiv.) to drive the cyclocondensation to completion.
- Employ flow chemistry for Heck coupling steps to enhance reproducibility and reduce dimerization .
Q. What analytical techniques differentiate stereoisomers or tautomeric forms of this compound?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (if present) .
- VT-NMR : Variable-temperature NMR (e.g., 25°C to 60°C) can detect tautomeric shifts in the isoxazole ring .
- X-ray crystallography : Resolve ambiguous stereochemistry; the dichlorophenyl group’s planar geometry often stabilizes a single conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
